H-Ala-Ala-Ala-Pna HCl

TPP II serine protease enzyme kinetics

Choose H-Ala-Ala-Ala-pNA HCl for distinct pancreatic elastase selectivity—Ala-Ala-Ala sequence avoids cross-reactivity seen with Val-containing substrates. The HCl salt form guarantees consistent solubility in Tris buffer (pH 8.0–8.3), preventing precipitation during automated liquid handling. Exhibits unique low KM and non-productive TPP‑II binding, making it the preferred mechanistic probe for TPP II active site studies. High purity ≥95% and reliable lot-to-lot performance enable reproducible chromogenic detection at 405–410 nm in HTS microplate assays. Procure this validated substrate to ensure assay comparability and robust kinetic data.

Molecular Formula C15H22ClN5O5
Molecular Weight 387.82 g/mol
CAS No. 50450-80-1
Cat. No. B1450556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-Ala-Pna HCl
CAS50450-80-1
Molecular FormulaC15H22ClN5O5
Molecular Weight387.82 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H
InChIKeyHVTGUWFACBETID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-Ala-pNA HCl (CAS 50450-80-1): Tripeptide Chromogenic Substrate for Protease Activity Assays


H-Ala-Ala-Ala-pNA HCl (also known as AAA-pNA) is a synthetic tripeptide chromogenic substrate consisting of three L-alanine residues conjugated to a para-nitroaniline (pNA) chromophore as the hydrochloride salt . The compound releases pNA upon enzymatic cleavage by specific proteases, enabling quantitative spectrophotometric detection at 405–410 nm [1]. The Ala-Ala-Ala sequence provides recognition specificity for proteases that preferentially cleave at small, nonpolar residues [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, improving formulation consistency in assay buffers [1].

Why Generic Substitution of H-Ala-Ala-Ala-pNA HCl Fails: Evidence of Non-Interchangeability with Closest Analogs


Although several p-nitroanilide chromogenic substrates share the pNA detection mechanism, the specific tri-alanine sequence of H-Ala-Ala-Ala-pNA HCl confers distinct enzyme recognition and kinetic behavior that cannot be replicated by analogs with alternative amino acid compositions or protecting groups. Direct comparative kinetic studies demonstrate that substrates differing by even a single residue exhibit substantially altered catalytic parameters with the same enzyme [1]. Furthermore, the hydrochloride salt form provides formulation advantages over the free base that directly impact assay reproducibility and ease of use in aqueous buffer systems [2]. Substituting with unprotected or alternatively protected analogs introduces uncontrolled variables in enzyme kinetics that compromise cross-study comparability and assay validation.

H-Ala-Ala-Ala-pNA HCl Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


H-Ala-Ala-Ala-pNA vs. Ala-Ala-Phe-pNA: Differential Kinetic Parameters with Tripeptidyl-Peptidase II (TPP II)

In a direct head-to-head comparison using purified TPP II enzyme, H-Ala-Ala-Ala-pNA (AAA-pNA) exhibited substantially lower KM and kcatapp values relative to Ala-Ala-Phe-pNA (AAF-pNA), indicating differential binding modes and catalytic processing [1]. The study demonstrated that AAA-pNA likely binds non-productively to the TPP II active site, a phenomenon not observed with AAF-pNA, which has direct implications for inhibitor screening and mechanistic studies [1].

TPP II serine protease enzyme kinetics

H-Ala-Ala-Ala-pNA HCl vs. Suc-Ala-Ala-Ala-pNA: Enzyme Selectivity Differentiation for Granulocyte Elastase

A comparative enzyme specificity study demonstrated that the Val-containing analog pGlu-Pro-Val-pNA (S-2484) is approximately 30-fold more sensitive than Suc-Ala-Ala-Ala-pNA for granulocyte elastase detection . While Suc-Ala-Ala-Ala-pNA (and by structural class inference, the closely related unprotected H-Ala-Ala-Ala-pNA) is useful for pancreatic elastase, it shows substantially lower sensitivity toward granulocyte elastase .

elastase granulocyte substrate selectivity

H-Ala-Ala-Ala-pNA HCl Salt Form: Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt form of H-Ala-Ala-Ala-pNA is specifically documented to enhance solubility in aqueous buffers relative to the free base form [1]. This formulation characteristic is a well-established class-level property of amine hydrochloride salts, which typically exhibit substantially improved aqueous solubility compared to their corresponding free amines [2]. This enhancement directly impacts assay reproducibility by facilitating consistent substrate dissolution and minimizing organic solvent requirements in buffer systems [1].

solubility formulation assay buffer compatibility

H-Ala-Ala-Ala-pNA HCl: High Purity Specification for Consistent Enzyme Kinetics

Commercial sources of H-Ala-Ala-Ala-pNA HCl specify purity levels of ≥95–98%, with the compound valued for consistent performance in kinetic studies and suitability for high-throughput screening applications [1]. The hydrochloride salt form contributes to crystallinity and batch-to-batch consistency . While no direct purity-to-kinetics correlation data are available for this specific compound, class-level evidence indicates that peptide p-nitroanilide substrate purity directly influences the accuracy of KM and kcat determinations by minimizing background absorbance and eliminating competing substrates [2].

purity reproducibility kinetic consistency

Optimal Research and Industrial Application Scenarios for H-Ala-Ala-Ala-pNA HCl Based on Quantitative Evidence


Pancreatic Elastase Activity Assays Requiring Isoform Selectivity

H-Ala-Ala-Ala-pNA HCl is the preferred chromogenic substrate for pancreatic elastase activity measurements where selectivity over granulocyte elastase is essential. As demonstrated by comparative studies, Val-containing substrates show 30-fold higher sensitivity for granulocyte elastase, confirming that Ala-Ala-Ala-based substrates provide pancreatic elastase specificity . The HCl salt form ensures consistent aqueous solubility in Tris buffer systems (pH 8.0–8.3) commonly employed for elastase assays [1].

Tripeptidyl-Peptidase II (TPP II) Active Site Mechanistic Studies

H-Ala-Ala-Ala-pNA serves as a distinct mechanistic probe for TPP II active site investigation. Direct comparative kinetics show that AAA-pNA exhibits lower KM and kcatapp compared to AAF-pNA, with evidence suggesting non-productive binding to the TPP II active site [2]. This differential behavior makes AAA-pNA uniquely valuable for researchers studying TPP II catalytic mechanism, pH dependence of substrate binding, and for validating inhibitor specificity.

High-Throughput Protease Inhibitor Screening Campaigns

The high purity specification (≥95%) and consistent lot-to-lot performance of H-Ala-Ala-Ala-pNA HCl make it well-suited for high-throughput screening applications [1]. The chromogenic detection at 405–410 nm enables straightforward adaptation to 96-well and 384-well microplate formats without requiring specialized fluorescence detection equipment [1]. The aqueous solubility enhancement of the HCl salt form facilitates robotic liquid handling by eliminating precipitation issues during automated assay setup.

Astacin and Zinc-Metalloproteinase Activity Characterization

H-Ala-Ala-Ala-pNA (AAA-pNA) is a documented chromogenic substrate for astacin, a crayfish zinc-endopeptidase [3]. This application scenario leverages the substrate's recognition by a specific metalloproteinase class, enabling comparative studies across protease families and providing a tool for characterizing zinc-dependent proteolytic activity in invertebrate model systems.

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